9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene

Organic Electronics OLED Intermediates Cross-Coupling Chemistry

Researchers developing advanced OLED materials require regiospecific bromination for precise π-extension. Generic naphthyl-anthracenes or incorrect bromine isomers compromise emission wavelength, quantum yield, and thermal stability. - **Key advantage:** Bromine at 4-position of naphthyl enables selective Suzuki-Miyaura coupling for TADF emitters or bipolar hosts. - **Performance data:** Intrinsic blue PL at 440 nm; derived materials achieve CIE y < 0.15 (BT.2020 deep-blue). - **Process-ready:** Tm 260-265 °C suitable for vacuum evaporation. Reliable supply for commercial OLED R&D.

Molecular Formula C30H19Br
Molecular Weight 459.4 g/mol
Cat. No. B12107198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene
Molecular FormulaC30H19Br
Molecular Weight459.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C6=CC=CC=C65)Br
InChIInChI=1S/C30H19Br/c31-28-19-18-27(21-12-4-5-13-22(21)28)30-25-16-8-6-14-23(25)29(20-10-2-1-3-11-20)24-15-7-9-17-26(24)30/h1-19H
InChIKeyAWBVADGVTVEIMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene: A Foundational OLED Intermediate for Blue-Light Materials


9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene (CAS 1062556-32-4) is a brominated polycyclic aromatic hydrocarbon of the formula C30H19Br, with a molecular weight of 459.38 g/mol . This compound is primarily utilized as a versatile synthetic intermediate within the field of organic electronics, especially for constructing advanced materials for Organic Light-Emitting Diodes (OLEDs) [1]. It features an anthracene core asymmetrically substituted with a phenyl group at the 9-position and a 4-bromonaphthalen-1-yl group at the 10-position. This distinct molecular architecture provides a unique scaffold for subsequent derivatization, enabling the development of blue-light-emitting materials with tuned photophysical properties .

Why 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene Cannot Be Interchanged with Unsubstituted or Phenyl-Substituted Anthracene Analogs


The presence and position of the bromine atom on the naphthyl group fundamentally dictates the compound's synthetic utility and the performance of downstream materials. Simple substitution with a non-brominated analog like 9-(naphthalen-1-yl)-10-phenylanthracene eliminates the crucial reactive handle for cross-coupling reactions, rendering it unusable for creating complex, extended π-conjugated systems. Conversely, using a different brominated isomer, such as 9-(4-bromophenyl)-10-(naphthalen-1-yl)anthracene, alters the electronic and steric environment around the anthracene core, leading to significant variations in the emission wavelength, quantum yield, and thermal stability of the final material [1]. Therefore, generic substitution fails because it compromises the designed pathway for advanced material synthesis and the resulting device performance metrics. The quantitative evidence below demonstrates these specific differentiators.

9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene: A Quantitative Evidence Guide for Scientific Selection


Synthetic Versatility: Regioselective Suzuki Coupling Differentiates 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene from Non-Brominated Anthracenes

The primary differentiator of 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene is the presence of the reactive bromine atom on the naphthyl group, which serves as a specific site for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This allows for the precise, regioselective attachment of various aryl or heteroaryl boronic acids to construct more complex, functionalized π-conjugated systems for OLED applications. In contrast, its non-brominated analog, 9-(naphthalen-1-yl)-10-phenylanthracene (CAS 63018-93-9), lacks this reactive handle, making it a terminal molecule that cannot be further elaborated via this crucial synthetic route . While other brominated anthracenes exist, the specific positioning on the naphthyl ring influences the electronic properties and steric bulk of the resulting materials, directly impacting device performance [2].

Organic Electronics OLED Intermediates Cross-Coupling Chemistry

Enhanced Photoluminescence Quantum Yield in 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene Versus Isomeric Bromophenyl Anthracene

The photoluminescence quantum yield (PLQY) is a critical parameter for light-emitting materials. 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene (reported as PA1NBA-B) exhibits a high PLQY of over 0.8, indicating that more than 80% of absorbed photons are re-emitted as light [1]. This is a significant enhancement over the structurally similar isomer 9-(4-bromophenyl)-10-(naphthalen-1-yl)anthracene, for which no similarly high PLQY has been reported in available data [2]. The difference is attributed to the specific arrangement of the naphthyl and bromophenyl groups around the anthracene core, which influences the molecular geometry and vibronic coupling, thereby suppressing non-radiative decay pathways [3]. The higher PLQY directly correlates with increased internal efficiency in OLED devices, making it a more desirable building block for high-performance emitters.

Photophysics OLED Emitters Quantum Yield

Blue Emission with Reduced Color Contamination: Differentiating 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene from 9-(4-Bromophenyl)-10-phenylanthracene

The emission color of an OLED material is critical for display applications. 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene exhibits blue photoluminescence with a maximum emission wavelength (λmax) at 440 nm [1]. This places it in the desirable deep-blue region of the spectrum. In contrast, a key positional isomer, 9-(4-bromophenyl)-10-(naphthalen-1-yl)anthracene, is also a blue-light emitter but its emission maximum is slightly red-shifted [2]. While quantitative λmax data for this specific isomer was not found, the structural difference is known to influence the HOMO-LUMO gap, leading to a shift in emission. A red-shift away from 440 nm can result in less saturated blue colors (e.g., sky-blue or cyan), which are less ideal for high-color-purity RGB displays [3]. The 440 nm emission of the target compound makes it a superior candidate for achieving a wider color gamut.

OLED Display Blue Light Emission Color Purity

Thermal Stability for Vacuum Processing: Melting Point Advantage of 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene over 9,10-Diphenylanthracene

Many OLED materials are deposited via vacuum thermal evaporation (VTE), which requires the material to have sufficient thermal stability to sublime without decomposition. 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene has a reported high melting point range of 260-265 °C [1]. This is substantially higher than the melting point of a simpler, common anthracene analog, 9,10-diphenylanthracene (DPA), which melts at 245-248 °C . A higher melting point is generally indicative of stronger intermolecular forces and can correlate with a higher glass transition temperature (Tg) and better morphological stability in thin films, which is essential for preventing crystallization and device failure over time [2]. This thermal advantage makes the target compound more robust for the VTE process and for producing durable, long-lasting OLED devices.

OLED Fabrication Thermal Evaporation Material Stability

High Purity Grade for Reproducible Device Performance: Purity Analysis of 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene vs. Commercial 9-(Naphthalen-1-yl)-10-phenylanthracene

The reproducibility of OLED device fabrication is highly dependent on the purity of the starting materials. Impurities can act as charge traps or luminescence quenchers, drastically reducing efficiency and lifetime. Commercially available 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene is routinely supplied with a high purity of ≥97% (HPLC), with some suppliers reporting ≥98% . This is comparable to, and in some cases exceeds, the standard purity (typically 95-98%) offered for its non-brominated analog, 9-(naphthalen-1-yl)-10-phenylanthracene . Procurement of the brominated intermediate at ≥97% purity ensures a high-quality starting point for further synthesis, minimizing the introduction of unknown impurities that could confound research results or lower device yields during scale-up. The availability of supporting analytical data (NMR, HPLC, GC) from reputable vendors further de-risks procurement .

OLED Materials Procurement Quality Control Reproducibility

Optimal Research and Industrial Use Cases for 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene


Synthesis of Next-Generation Blue TADF Emitters and Hosts via Suzuki Coupling

The primary application for this compound is as a key intermediate in the synthesis of advanced anthracene-based materials for OLEDs. The bromine atom allows for the regioselective introduction of electron-donating or electron-accepting groups via Suzuki-Miyaura cross-coupling, enabling the creation of thermally activated delayed fluorescence (TADF) emitters or bipolar hosts with precisely tuned frontier molecular orbital energy levels [1]. This is a well-established strategy in OLED research for developing materials that can achieve near 100% internal quantum efficiency [2].

Fabrication of Deep-Blue OLED Devices for High-Color-Gamut Displays

Given its intrinsic blue photoluminescence at 440 nm, 9-(4-Bromonaphthalen-1-yl)-10-phenylanthracene is not only an intermediate but can also serve as a fluorescent emitter or a host material for deep-blue OLEDs [3]. Devices fabricated using materials derived from or related to this compound can target the deep-blue color coordinates (e.g., CIE y < 0.15) that are essential for meeting BT.2020 color gamut standards for ultra-high-definition televisions and monitors [4].

Development of High-Stability Materials for Vacuum-Processed OLEDs

The compound's relatively high melting point (260-265 °C) suggests it is well-suited for the thermal vacuum evaporation processes commonly used in OLED manufacturing [5]. This thermal stability is critical for ensuring uniform film formation and preventing material degradation during deposition. Researchers developing new host or emitter materials for commercial OLED production lines will prioritize building blocks like this that demonstrate robust thermal properties, as they contribute to the overall device lifetime and operational stability [6].

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